cis-3-Hexen-1-ol-D2

Stable Isotope Dilution Assay GC-MS quantification Internal standard selection

cis-3-Hexen-1-ol-D2 (CAS 164668-81-9) is a stable isotope-labeled analog of the naturally occurring green leaf volatile cis-3-hexen-1-ol (leaf alcohol, CAS 928-96-1), in which the two vinylic hydrogen atoms at positions 3 and 4 of the (Z)-hex-3-en-1-ol backbone are replaced by deuterium. With a molecular formula of C6H10D2O and a molecular weight of 102.17 g/mol, this compound exhibits physicochemical properties closely mirroring those of the unlabeled parent (predicted boiling point 156.5 °C, logP 1.61) while providing a distinct +2 Da mass shift essential for mass spectrometric discrimination.

Molecular Formula C6H12O
Molecular Weight 102.17 g/mol
CAS No. 164668-81-9
Cat. No. B147337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexen-1-ol-D2
CAS164668-81-9
Synonyms(3Z)-3-Hexen-3,4-D2-1-ol;  (Z)-3-Hexen-3,4-D2-1-ol
Molecular FormulaC6H12O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC=CCCO
InChIInChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D
InChIKeyUFLHIIWVXFIJGU-KKLCAENNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Hexen-1-ol-D2 (CAS 164668-81-9): Deuterated Leaf Alcohol for Isotope Dilution and Synthetic Applications


cis-3-Hexen-1-ol-D2 (CAS 164668-81-9) is a stable isotope-labeled analog of the naturally occurring green leaf volatile cis-3-hexen-1-ol (leaf alcohol, CAS 928-96-1), in which the two vinylic hydrogen atoms at positions 3 and 4 of the (Z)-hex-3-en-1-ol backbone are replaced by deuterium . With a molecular formula of C6H10D2O and a molecular weight of 102.17 g/mol, this compound exhibits physicochemical properties closely mirroring those of the unlabeled parent (predicted boiling point 156.5 °C, logP 1.61) while providing a distinct +2 Da mass shift essential for mass spectrometric discrimination . It is supplied as a high-purity analytical standard (≥95% to >98%) and is primarily employed as a synthetic precursor for deuterated internal standards used in stable isotope dilution assays (SIDA) targeting volatile lipid degradation products in food, flavor, and fragrance research [1][2].

Why Unlabeled or Differentially Labeled cis-3-Hexen-1-ol Analogs Cannot Substitute for the D2 Variant in Quantitative MS and Synthetic Workflows


The specific vinylic deuteration pattern of cis-3-hexen-1-ol-D2 (3,4-2H2) is not interchangeable with either the unlabeled parent compound (CAS 928-96-1, 0 Da mass shift) or alternative deuterated isotopomers such as cis-3-hexen-1-ol-D5 (5,5,6,6,6-2H5, +5 Da shift) or cis-3-hexen-1-ol-6,6,6-2H3 (+3 Da shift). In stable isotope dilution assays (SIDA), the +2 Da mass shift must be sufficient to avoid overlap with natural isotopic abundance peaks of the analyte while remaining within the optimal mass range for the detector; a larger shift (e.g., D5) can introduce chromatographic isotope effects that cause differential retention times relative to the unlabeled analyte, compromising quantification accuracy [1]. In synthetic applications, the 3,4-2H2 labeling is chemically requisite: it enables downstream oxidation to 3,4-2H2-3Z-hexenal and subsequent chain extension to deuterated C8 and C9 lipid degradation products (e.g., [5,6-2H2]-(Z)-1,5-octadien-3-one), reactions in which the deuterium atoms must reside specifically at the olefinic positions to preserve the isotopic label through the synthetic sequence [2][3]. Substitution with unlabeled, D3, or D5 variants would either eliminate the required mass signature, introduce isotopic scrambling, or produce incorrect products, rendering the analytical or synthetic protocol invalid.

Quantitative Differentiation Evidence for cis-3-Hexen-1-ol-D2 (CAS 164668-81-9) vs. Closest Analogs


Mass Spectrometric Discrimination: +2 Da Mass Shift vs. Unlabeled cis-3-Hexen-1-ol (0 Da) and D5 Isotopomer (+5 Da)

cis-3-Hexen-1-ol-D2 provides a monoisotopic mass of 102.1014 Da, exactly +2.0126 Da above the unlabeled cis-3-hexen-1-ol (monoisotopic mass 100.0888 Da), while the D5 variant (monoisotopic mass 105.190 g/mol) introduces a +5 Da shift . In GC-MS/MS or LC-MS/MS quantification, a +2 Da shift is frequently advantageous because it places the internal standard signal outside the M+1 and M+2 natural isotopic abundance envelope of the unlabeled analyte (which can contribute up to ~6.7% relative intensity at M+2 for C6 compounds) while remaining within the linear dynamic range of typical quadrupole and ion trap instruments. A +5 Da shift with five deuterium atoms can cause measurable chromatographic deuterium isotope effects; literature reports that deuterated internal standards with ≥5 deuterium atoms may exhibit retention time shifts of 0.02–0.15 min relative to the unlabeled analyte on reversed-phase LC columns, potentially causing differential matrix effects during electrospray ionization [1]. The D2 variant at the vinylic positions minimizes this retention time divergence while providing unambiguous mass resolution.

Stable Isotope Dilution Assay GC-MS quantification Internal standard selection

Synthetic Yield and Purity: Oxidation of cis-3-Hexen-1-ol-D2 to 3,4-2H2-3Z-Hexenal

cis-3-Hexen-1-ol-D2 serves as a key synthetic intermediate for the preparation of 3,4-2H2-3Z-hexenal, a deuterated C6 aldehyde used in flavor research. Oxidation of 3,4-2H2-3Z-hexen-1-ol (the D2 alcohol) has been reported to yield 3,4-2H2-3Z-hexenal in 92% isolated yield with a purity exceeding 99% [1]. This contrasts with the unlabeled oxidation, where the product is the natural abundance aldehyde unsuitable for use as an internal standard. When compared to alternative synthetic routes using the 6,6,6-2H3-labeled alcohol (which would produce 6,6,6-2H3-3Z-hexenal), the 3,4-2H2 labeling pattern places the deuterium atoms directly on the olefinic carbons, which is critical when the aldehyde product is subsequently used in Wittig or aldol chain-extension reactions to synthesize longer-chain deuterated polyunsaturated aldehydes and ketones; deuterium at the 6-position would not be retained through such transformations [2].

Deuterated aldehyde synthesis Isotopic labeling efficiency Flavor volatile precursor

Validated Use as Internal Standard Precursor: Quantification of (Z)-1,5-Octadien-3-one in Lipid Oxidation Studies

In the work of Lin et al. (1999), cis-3-hexen-1-ol-D2 was employed as the starting material to synthesize [5,6-2H2]-(Z)-1,5-octadien-3-one (d-I), a deuterated vinyl ketone subsequently validated as an internal standard in stable isotope dilution assays for quantifying lipid degradation products [1]. The synthesis proceeded via oxidation of the D2 alcohol to the corresponding aldehyde followed by a two-carbon homologation; the isotopic labeling position and distribution of the final product were confirmed by MS and NMR. This establishes the D2 compound as a critical precursor in a documented, peer-reviewed analytical method. Alternative deuterated hexenols (e.g., 6,6,6-2H3) would yield internal standards with deuterium at positions that may undergo H/D exchange or be lost during the synthetic sequence, a limitation not encountered with the 3,4-D2 regioisomer [2]. Furthermore, the deuterated vinyl ketone internal standard d-I enabled quantification in complex food matrices, demonstrating practical applicability.

Isotope dilution assay Lipid oxidation Food aroma quantification

Physicochemical Property Parity: Predicted LogP, Boiling Point, and Density vs. Unlabeled cis-3-Hexen-1-ol

Predicted physicochemical properties of cis-3-hexen-1-ol-D2 show negligible deviation from the unlabeled parent compound (CAS 928-96-1), which is a critical requirement for an internal standard that must behave identically to the analyte during sample extraction, cleanup, and chromatographic separation. The predicted boiling point is 156.5 °C (identical to the experimental boiling point of unlabeled cis-3-hexen-1-ol), logP is 1.61, density is 0.8 g/cm³, and flash point is 44.4 °C [1]. These values confirm that replacement of two vinylic hydrogens with deuterium does not materially alter the compound's polarity, volatility, or partitioning behavior—unlike perdeuterated or heavily deuterated analogs (e.g., D5 or D7), where cumulative deuterium isotope effects can measurably alter vapor pressure and lipophilicity. This property parity ensures that the D2 internal standard will co-elute with or closely track the unlabeled analyte across diverse sample preparation protocols (liquid-liquid extraction, solid-phase microextraction, purge-and-trap), which is essential for accurate isotope dilution quantification.

Deuterium isotope effect Physicochemical properties Sample handling

Optimal Application Scenarios for cis-3-Hexen-1-ol-D2 (CAS 164668-81-9) Based on Quantified Differentiation Evidence


Synthesis of Deuterated Vinyl Ketone Internal Standards for Lipid Oxidation SIDA Methods

cis-3-Hexen-1-ol-D2 is the optimal starting material for synthesizing [5,6-2H2]-(Z)-1,5-octadien-3-one and related deuterated vinyl ketones used as internal standards in stable isotope dilution assays for volatile lipid degradation products. As demonstrated by Lin et al. (1999), the 3,4-D2 labeling pattern uniquely enables label retention at the olefinic positions through oxidation and chain-extension steps, producing internal standards that are structurally identical to the target analytes and exhibit the requisite +2 Da mass shift for unambiguous MS quantification in complex food and biological matrices [1].

Preparation of 3,4-2H2-3Z-Hexenal for Flavor Biosynthesis and Off-Flavor Mechanism Studies

The D2 alcohol can be oxidized to 3,4-2H2-3Z-hexenal in 92% yield with >99% purity, providing a deuterated C6 aldehyde that serves as a tracer for studying the enzymatic and non-enzymatic transformations of green leaf volatiles in plant tissues and food systems. The vinylic deuteration ensures that the isotopic label is retained during subsequent reactions (e.g., isomerization to trans-2-hexenal, reduction back to the alcohol, or condensation reactions), enabling precise tracking of metabolic flux and reaction mechanisms by GC-MS or NMR [2].

GC-MS/MS Method Development for Plant Volatile and Food Aroma Quantification

When developing or validating a GC-MS/MS method for quantifying cis-3-hexen-1-ol (leaf alcohol) in plant volatile blends, essential oils, or food products, the D2 variant provides a near-ideal internal standard. Its +2 Da mass shift is sufficient to resolve the internal standard signal from the natural isotopic envelope of the unlabeled analyte, while its physicochemical property parity (ΔBP ≈ 0 °C, ΔlogP ≈ 0) ensures co-elution or predictable relative retention, minimizing matrix effect discrepancies during quantification .

Mechanistic NMR Studies of Plant Volatile Organic Compound (VOC) Biosynthesis

The regiospecific deuteration at the C3 and C4 positions makes cis-3-hexen-1-ol-D2 a valuable substrate for NMR-based mechanistic studies of lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways that generate green leaf volatiles from linolenic acid. Deuterium at the olefinic positions simplifies 1H NMR spectra and enables 2H NMR monitoring of enzymatic transformations, while the retention of the cis (Z) configuration ensures that the substrate is recognized by the relevant plant enzymes [3].

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